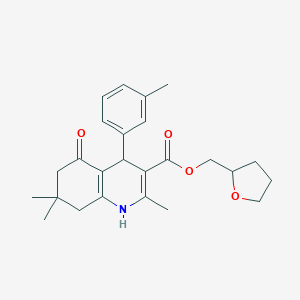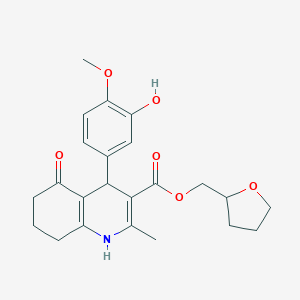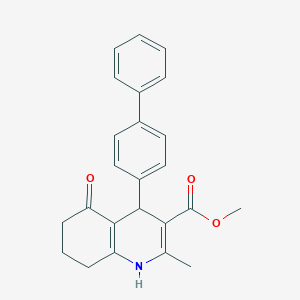![molecular formula C22H23N7S2 B389396 N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE CAS No. 296900-20-4](/img/structure/B389396.png)
N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylphenyl and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N,N’-bis(2,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(2,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazolyl group is believed to play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4-dimethylphenyl)thiourea
- N-(2,4-dimethylphenyl)-N’-(2-methylbenzoyl)thiourea
- N-(2,4-dimethylphenyl)-N’-(4-methylbenzoyl)thiourea
Uniqueness
N,N’-bis(2,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is unique due to its triazine core and the presence of both dimethylphenyl and thiadiazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
296900-20-4 |
|---|---|
Molecular Formula |
C22H23N7S2 |
Molecular Weight |
449.6g/mol |
IUPAC Name |
2-N,4-N-bis(2,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H23N7S2/c1-12-6-8-17(14(3)10-12)23-19-25-20(24-18-9-7-13(2)11-15(18)4)27-21(26-19)31-22-29-28-16(5)30-22/h6-11H,1-5H3,(H2,23,24,25,26,27) |
InChI Key |
JJWQLEDZEZQPIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)SC3=NN=C(S3)C)NC4=C(C=C(C=C4)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)SC3=NN=C(S3)C)NC4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B389313.png)
![ETHYL (2Z)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389314.png)
![2-{(Z)-1-[2-(benzyloxy)-5-chlorophenyl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B389315.png)
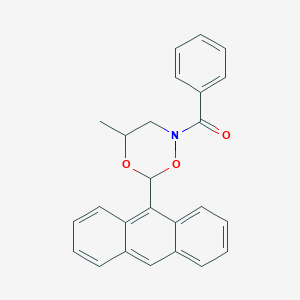
![11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389318.png)
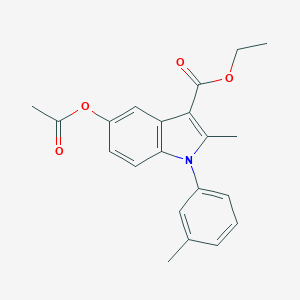
![N-(4-methoxyphenyl)-N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]acetohydrazide](/img/structure/B389324.png)
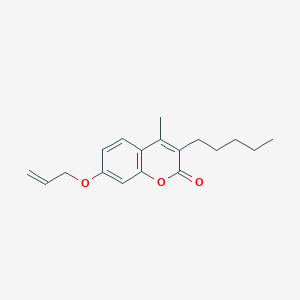
![2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B389327.png)
![6,6,8-trimethyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389328.png)
